N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide
Overview
Description
N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an N-ethyl carboxamide group and a 2-methoxypyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Substitution with N-ethyl Carboxamide: The thiophene ring is then functionalized with an N-ethyl carboxamide group through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of the 2-methoxypyridin-3-yl Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the amide coupling and Suzuki-Miyaura reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and molecular docking studies.
Mechanism of Action
The mechanism of action of N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This is particularly relevant in its potential use as an enzyme inhibitor in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide: shares similarities with other thiophene derivatives such as:
Uniqueness
- This compound is unique due to the presence of the 2-methoxypyridin-3-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-ethyl-5-(2-methoxypyridin-3-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-14-12(16)11-7-6-10(18-11)9-5-4-8-15-13(9)17-2/h4-8H,3H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZXIIXASKCPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(S1)C2=C(N=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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